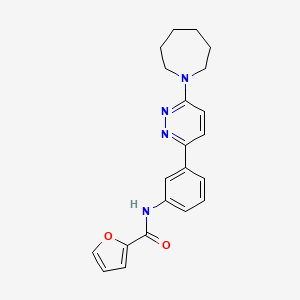

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Description

N-(3-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with an azepane ring (7-membered amine) at the 6-position. The pyridazine moiety is linked via a phenyl group to a furan-2-carboxamide substituent. This structure combines electron-deficient pyridazine (known for hydrogen-bond acceptor properties) with the lipophilic azepane ring and the planar aromatic furan-carboxamide system. Such hybrid architectures are often explored in medicinal chemistry for targeting enzymes or receptors requiring multipoint interactions, such as kinases or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(19-9-6-14-27-19)22-17-8-5-7-16(15-17)18-10-11-20(24-23-18)25-12-3-1-2-4-13-25/h5-11,14-15H,1-4,12-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDPSIOLSPKGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the azepane group. The final step involves coupling the pyridazine derivative with a furan-2-carboxylic acid derivative under amide bond-forming conditions.

Pyridazine Ring Formation: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.

Azepane Introduction: The azepane group is introduced via nucleophilic substitution reactions, often using azepane derivatives and appropriate leaving groups.

Coupling Reaction: The final coupling reaction to form the amide bond is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

The compound N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide has garnered attention in various fields of research due to its unique structure and potential applications. This article explores its applications, particularly in scientific research, highlighting its biological activities, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. Studies involving murine models of inflammation have reported a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating autoimmune diseases and chronic inflammatory conditions.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further research is necessary to elucidate its efficacy and mechanism of action in this domain.

Case Study 1: Cancer Models

In a controlled study involving breast cancer models, administration of the compound resulted in a marked decrease in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis rates within the tumor tissue, confirming the compound's role in promoting cell death in malignant cells.

Case Study 2: Inflammatory Disease Models

A study focusing on rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in inflammatory markers. The results indicate its potential as a novel therapeutic agent for managing autoimmune disorders.

Summary of Applications

The applications of this compound can be summarized as follows:

| Application | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells, inhibits tumor growth |

| Anti-inflammatory | Reduces pro-inflammatory cytokines, potential use in autoimmune diseases |

| Antimicrobial | Exhibits activity against certain bacterial strains (preliminary findings) |

Mechanism of Action

The exact mechanism of action of N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide depends on its specific application. Generally, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyridazine ring can act as a bioisostere for pyrimidine, allowing it to interact with nucleotide-binding sites in enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan Carboxamide Derivatives with Varied Substituents

describes compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) and N-(4-methoxyphenyl)furan-3-carboxamide (97e) . These analogs share the furan-carboxamide backbone but differ in:

- Substituent Position : The target compound uses furan-2-carboxamide, whereas derivatives are furan-3-carboxamides. This positional shift alters electronic distribution and steric accessibility.

- Functional Groups : The azepane-pyridazine system in the target compound introduces a larger, flexible amine compared to the hydrazinyl or methoxyphenyl groups in 97d and 97e. This likely enhances solubility and bioavailability due to azepane’s seven-membered ring, which balances lipophilicity and conformational mobility .

Table 1: Key Structural and Hypothetical Pharmacokinetic Differences

*logP values estimated using fragment-based methods.

Furopyridine Carboxamide Derivatives

and highlight compounds like 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () and 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide (). These share carboxamide and fused heterocyclic motifs but differ critically:

- Core Heterocycle : The target compound uses pyridazine, while –3 compounds employ furo[2,3-b]pyridine (a fused furan-pyridine system). Pyridazine’s electron deficiency may enhance interactions with polar enzyme pockets compared to the more aromatic pyridine.

- Substituent Complexity : The trifluoroethyl, oxadiazole, and pyrimidinyl groups in –3 introduce strong electron-withdrawing or π-stacking capabilities absent in the target compound. For example, the 4-fluorophenyl group in improves metabolic stability but may reduce solubility .

Biological Activity

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a furan moiety, a pyridazine ring, and an azepane group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound's design incorporates pharmacophores that are crucial for biological activity, particularly in targeting specific proteins or enzymes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group within the compound facilitates hydrogen bonding with target proteins, impacting their function. The presence of the azepane and pyridazine moieties enhances the binding affinity and specificity towards these targets, potentially inhibiting critical pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of similar structures demonstrate IC values in the micromolar range against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM), and melanoma (MEL-8) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 1 | MCF-7 | 0.65 |

| 2 | CEM | 0.48 |

| 3 | MEL-8 | 1.54 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases, including cancer. The compound's ability to selectively inhibit specific isoforms of CA at low concentrations highlights its therapeutic potential .

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Isoform | K (nM) |

|---|---|

| CA I | 89 |

| CA II | 750 |

| CA IX | 0.75 |

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A flow cytometry assay demonstrated that this compound induces apoptosis in MCF-7 cells by increasing caspase activity, suggesting a mechanism for its anticancer effects .

- Inhibition of Carbonic Anhydrases : Another study evaluated the compound's selectivity against different CA isoforms, revealing that it effectively inhibits CA IX at sub-nanomolar concentrations, indicating its potential as a targeted cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.